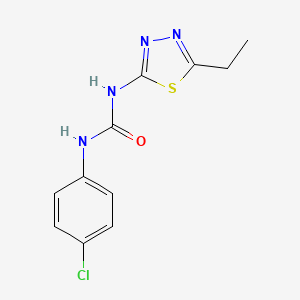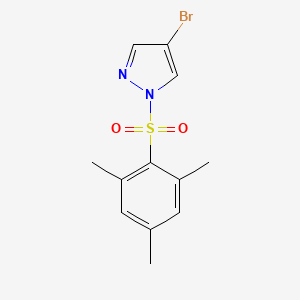
N-(3-chlorophenyl)-N'-(2-methyl-3-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N'-(2-methyl-3-nitrophenyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of substituted ureas and is a white crystalline solid that is insoluble in water. Diuron is a non-selective herbicide that inhibits photosynthesis in plants, leading to their death.
Mechanism of Action
N-(3-chlorophenyl)-N'-(2-methyl-3-nitrophenyl)urea inhibits photosynthesis in plants by blocking the electron transport chain in chloroplasts. It binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This results in the inhibition of electron transport, leading to the production of reactive oxygen species and the destruction of chlorophyll molecules. As a result, the plant is unable to produce energy through photosynthesis and eventually dies.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-methyl-3-nitrophenyl)urea has been shown to have toxic effects on a variety of organisms, including plants, animals, and microorganisms. It can cause damage to the liver, kidneys, and reproductive organs in mammals and can also affect the growth and development of aquatic organisms. N-(3-chlorophenyl)-N'-(2-methyl-3-nitrophenyl)urea has been found to accumulate in soil and water, and its persistence in the environment can lead to long-term ecological effects.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-N'-(2-methyl-3-nitrophenyl)urea is a widely used herbicide that is readily available and relatively inexpensive. It is also stable and easy to handle, making it a popular choice for laboratory experiments. However, its non-selective nature can make it difficult to use in experiments that require specific target organisms. Additionally, its toxicity to some organisms can limit its use in certain experiments.
Future Directions
There are several areas of future research that could be pursued in relation to N-(3-chlorophenyl)-N'-(2-methyl-3-nitrophenyl)urea. One potential direction is to investigate the development of more selective herbicides that can target specific weeds without affecting other organisms. Another area of research could be to study the effects of N-(3-chlorophenyl)-N'-(2-methyl-3-nitrophenyl)urea on soil microorganisms and their role in nutrient cycling and plant growth. Additionally, the fate and transport of N-(3-chlorophenyl)-N'-(2-methyl-3-nitrophenyl)urea in the environment could be further studied to better understand its potential for long-term ecological effects.
Synthesis Methods
N-(3-chlorophenyl)-N'-(2-methyl-3-nitrophenyl)urea can be synthesized by reacting 3-chloroaniline with 2-methyl-3-nitroaniline in the presence of phosgene or triphosgene. The reaction takes place in an organic solvent such as chloroform or toluene and is catalyzed by a base such as pyridine. The resulting product is purified by recrystallization from a suitable solvent.
Scientific Research Applications
N-(3-chlorophenyl)-N'-(2-methyl-3-nitrophenyl)urea has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in scientific research to study the mechanisms of photosynthesis inhibition in plants, the impact of herbicides on soil microorganisms, and the fate and transport of herbicides in the environment. N-(3-chlorophenyl)-N'-(2-methyl-3-nitrophenyl)urea has also been used in studies on the effects of herbicides on aquatic organisms and their potential for bioaccumulation in food chains.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-9-12(6-3-7-13(9)18(20)21)17-14(19)16-11-5-2-4-10(15)8-11/h2-8H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPIUPRQRPVSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-methyl-3-nitrophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5779969.png)
![N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5779971.png)

![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5779980.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)
![1-ethyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5779997.png)
![8H-cyclohepta[b]quinoxalin-8-one oxime](/img/structure/B5780007.png)

![3-({[4-(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B5780023.png)
amino]methyl}-5-methoxyphenol](/img/structure/B5780030.png)


![2-({4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5780072.png)
